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(S)-Benzyl (2-((1-amino-1-oxopropan-2-yl)amino)-2-oxoethyl)carbamate, also known by its CAS number 50444-54-7, is a synthetic compound characterized by the molecular formula and a molecular weight of approximately 293.32 g/mol. This compound features a benzyl group attached to a carbamate structure, which is further connected to an amino acid derivative. The compound's structure includes multiple functional groups that contribute to its chemical reactivity and biological activity.
These reactions are significant for modifying the compound's properties and enhancing its biological activities.
(S)-Benzyl (2-((1-amino-1-oxopropan-2-yl)amino)-2-oxoethyl)carbamate exhibits notable biological activities, primarily attributed to its structure resembling amino acids and peptides. Potential activities include:
The synthesis of (S)-Benzyl (2-((1-amino-1-oxopropan-2-yl)amino)-2-oxoethyl)carbamate typically involves multi-step organic synthesis techniques:
These methods allow for the production of high-purity compounds suitable for research and potential therapeutic applications.
(S)-Benzyl (2-((1-amino-1-oxopropan-2-yl)amino)-2-oxoethyl)carbamate has several applications:
Interaction studies of (S)-Benzyl (2-((1-amino-1-oxopropan-2-yl)amino)-2-oxoethyl)carbamate focus on its binding affinity with various biological targets:
These studies are essential for understanding the mechanism of action and optimizing therapeutic efficacy.
Several compounds share structural similarities with (S)-Benzyl (2-((1-amino-1-oxopropan-2-yl)amino)-2-oxoethyl)carbamate. Here are some notable examples:
| Compound Name | Structure | Notable Characteristics |
|---|---|---|
| Benzyl carbamate | Simple carbamate structure; used in various organic syntheses. | |
| N-Boc-L-alanine | Commonly used in peptide synthesis; protects the amine group. | |
| Z-Lysine | A protected form of lysine; important in peptide chemistry. |
(S)-Benzyl (2-((1-amino-1-oxopropan-2-yl)amino)-2-oxoethyl)carbamate is unique due to its specific stereochemistry and the combination of a benzyl group with an advanced amino acid derivative. This combination enhances its potential biological activity compared to simpler analogs, making it a valuable candidate for further pharmacological exploration.